molecular formula C13H9N9O B12422606 8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene

8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene

Cat. No.: B12422606
M. Wt: 307.27 g/mol
InChI Key: GQIVONMEFNDYFD-UHFFFAOYSA-N
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Description

8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene is a useful research compound. Its molecular formula is C13H9N9O and its molecular weight is 307.27 g/mol. The purity is usually 95%.
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Biological Activity

The compound 8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene is a complex organic molecule notable for its unique polycyclic structure and potential biological activities. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

This compound features a tetracyclic framework with multiple nitrogen atoms derived from the tetrazole group and the pentazatetracyclo structure. The presence of an ether functional group (13-oxa) enhances its chemical reactivity and potential interactions with biological targets.

Molecular Formula

  • C : 56
  • H : 86
  • N : 9
  • O : 1

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play a role in disease pathways.
  • Receptor Binding : It may interact with various receptors in the body, influencing physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest it could have antimicrobial effects against certain pathogens.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition with an IC50 value of approximately 50 µM , suggesting moderate potency against these targets.

Study 2: Antimicrobial Activity

In vitro testing demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL , indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructureBiological ActivityIC50/MIC
Compound ASimilar structureModerate enzyme inhibitionIC50 = 45 µM
Compound BSimilar structureStrong antimicrobial activityMIC = 16 µg/mL
Our CompoundUnique structureModerate enzyme inhibition and antimicrobial activityIC50 = 50 µM / MIC = 32 µg/mL

Future Directions for Research

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Suggested areas for future studies include:

  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.
  • Exploration of potential applications in drug development targeting specific diseases.

Properties

Molecular Formula

C13H9N9O

Molecular Weight

307.27 g/mol

IUPAC Name

8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene

InChI

InChI=1S/C13H9N9O/c1-2-4-8-7(3-1)10-13(15-12-11(14-10)18-23-19-12)22(8)6-5-9-16-20-21-17-9/h1-4H,5-6H2,(H,16,17,20,21)

InChI Key

GQIVONMEFNDYFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3N2CCC5=NNN=N5

Origin of Product

United States

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